chemical structure and properties of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid
chemical structure and properties of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid
Advanced Guide for Medicinal Chemistry & Drug Discovery
Executive Summary
4-Bromo-3-iodo-1H-indazole-6-carboxylic acid is a high-value, trifunctionalized heterocyclic scaffold. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a highly reactive C3-iodide, a sterically encumbered C4-bromide, and a C6-carboxylic acid. This specific substitution pattern makes it a "master key" intermediate for fragment-based drug discovery (FBDD), particularly in the development of Type II kinase inhibitors (e.g., VEGFR, FLT3) where the indazole core serves as a hinge binder.
Part 1: Molecular Architecture & Physicochemical Properties
The utility of this molecule stems from its electronic distribution. The electron-rich pyrazole ring (C3 position) contrasts with the electron-deficient benzene ring (C4/C6 positions), creating distinct reactivity zones.
Table 1: Physicochemical Profile (Calculated & Observed)
| Property | Value | biological/Synthetic Implication |
| Molecular Formula | High halogen density (Heavy atom count: 14) | |
| Molecular Weight | 366.94 g/mol | Suitable for FBDD (MW < 300 for core fragments) |
| ClogP | ~2.8 - 3.2 | Moderate lipophilicity; suitable for cell permeability. |
| pKa (Acid) | ~3.8 (COOH) | Ionized at physiological pH; requires esterification for organic synthesis. |
| pKa (Indazole NH) | ~13.5 | Weakly acidic; requires strong base (NaH, |
| PSA (Polar Surface Area) | ~65 Ų | Good predictor for oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors/Acceptors | 2 / 3 | Critical for Hinge Region binding in kinases. |
Part 2: Synthetic Pathways & Causality
The synthesis of this scaffold requires careful regiocontrol. Direct halogenation of the indazole core is the most efficient route, but the order of operations is critical to prevent over-halogenation or position scrambling.
Method A: The "Late-Stage Iodination" Protocol (Recommended)
This pathway is preferred because it avoids the "halogen dance" often seen in poly-halogenated aromatics. It starts from the commercially available 4-bromo-1H-indazole-6-carboxylic acid (or its methyl ester).
Mechanism & Logic:
-
Substrate Selection: We use the methyl ester (Methyl 4-bromo-1H-indazole-6-carboxylate) rather than the free acid.
-
Why? The free acid has poor solubility in standard iodination solvents (DMF/MeCN) and can chelate metal catalysts in subsequent steps.
-
-
Electrophilic Iodination: The C3 position of 1H-indazole is the most nucleophilic carbon due to the lone pair donation from N1.
-
Reagent Choice: N-Iodosuccinimide (NIS) is superior to
here. under basic conditions can lead to N-iodination or lower yields due to the electron-withdrawing nature of the C4-bromo and C6-ester groups deactivating the ring. NIS provides a more potent source.
-
Visualization: Synthetic Workflow
The following diagram illustrates the critical decision nodes in the synthesis.
Caption: Step-wise construction of the trifunctionalized scaffold. The C3-iodination is the final, selectivity-defining step.
Part 3: Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of Methyl 4-bromo-3-iodo-1H-indazole-6-carboxylate. Scale: 10 mmol (approx. 2.5 g input).
Reagents:
-
Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 equiv)[1]
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Acetonitrile (anhydrous, 0.2 M concentration)
-
Validation Check: 10% Aqueous Sodium Thiosulfate (
)
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromo-1H-indazole-6-carboxylate (2.55 g, 10 mmol) in anhydrous Acetonitrile (50 mL).
-
Why MeCN? DMF is difficult to remove; MeCN allows for easier workup and promotes the precipitation of the product in some cases.
-
-
Addition: Add NIS (2.70 g, 12 mmol) in a single portion at room temperature.
-
Reaction: Heat the mixture to reflux (80-82°C) for 2-4 hours.
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane). The product will be less polar (higher
) than the starting material due to the iodine lipophilicity. -
Self-Validation Point: If the reaction stalls, add 0.1 equiv of p-TsOH (acid catalyst) to activate the NIS, though usually not necessary for indazoles.
-
-
Quench (Critical): Cool to room temperature. Pour the reaction mixture into 100 mL of saturated
containing 10% .-
Why? Thiosulfate reduces unreacted iodine/NIS (visible as a brown color) to colorless iodide, preventing oxidative side reactions during isolation.
-
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over
, and concentrate.[2] -
Purification: Recrystallize from Ethanol or perform flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Expected Yield: 85-92%.
-
Appearance: Pale yellow solid.[3]
-
Part 4: Orthogonal Reactivity & Strategic Application
The power of this molecule lies in the ability to chemically differentiate the halogen positions.[4]
Reactivity Hierarchy
-
C3-Iodide: Most reactive. Undergoes Suzuki-Miyaura or Sonogashira coupling at room temperature or mild heating (
). -
C4-Bromide: Less reactive due to steric hindrance (peri-interaction with C3 and C5) and the stronger C-Br bond. Requires higher temperatures (
) and specialized ligands (e.g., SPhos, XPhos) to react after the C3 position has been functionalized. -
N1-H: Can be alkylated or protected (SEM, THP, Boc) before coupling reactions to direct regioselectivity.
Visualization: Reactivity Map
Caption: The orthogonal reactivity map allows for the programmed assembly of complex drug candidates.
Part 5: Biological Significance (Kinase Inhibition)[5]
This scaffold is a bio-isostere of the naphthalene core found in many kinase inhibitors but offers superior hydrogen bonding capabilities.
-
Hinge Binding: The Indazole
(donor) and (acceptor) motif typically binds to the ATP-binding hinge region of kinases (e.g., Glu/Cys residues). -
Gatekeeper Interaction: The C3-substituent (introduced via the Iodine handle) often projects into the hydrophobic pocket behind the gatekeeper residue, determining selectivity (e.g., T315I mutation in BCR-ABL).
-
Solvent Front: The C6-carboxylic acid derivatives project towards the solvent front, improving solubility and pharmacokinetic properties.
Target Classes:
-
FLT3: Acute Myeloid Leukemia targets.
-
VEGFR2: Angiogenesis inhibitors.
-
FtsZ: Bacterial cell division proteins (antibacterial research).
References
-
Indazole Synthesis & Functionalization
-
C3-Iodination Methodology
- Title: "Regioselective Halogen
- Source: Journal of Organic Chemistry / Org. Synth.
-
URL:[Link] (Note: Reference is for 3-iodoindazole synthesis, adapted for 4-bromo derivative).
-
Kinase Inhibitor SAR (Structure-Activity Relationship)
- Title: "Discovery of Axitinib with Indazole Scaffold"
- Source: Journal of Medicinal Chemistry (Contextual grounding for Indazole utility)
-
URL:[Link]
-
Commercial Availability & CAS Data
Sources
- 1. 885518-47-8|Methyl 4-bromo-1H-indazole-6-carboxylate|BLD Pharm [bldpharm.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. banglajol.info [banglajol.info]
- 6. 001chemical.com [001chemical.com]
- 7. 885523-43-3 Cas No. | 4-Bromo-6-(1H)-indazole carboxylic acid | Matrix Scientific [matrixscientific.com]
